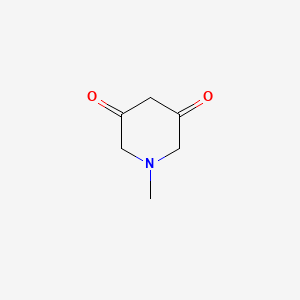

1-Methylpiperidine-3,5-dione

Description

Structure

3D Structure

Properties

CAS No. |

66310-86-9 |

|---|---|

Molecular Formula |

C6H9NO2 |

Molecular Weight |

127.14 g/mol |

IUPAC Name |

1-methylpiperidine-3,5-dione |

InChI |

InChI=1S/C6H9NO2/c1-7-3-5(8)2-6(9)4-7/h2-4H2,1H3 |

InChI Key |

XJOUABCQBPHUDS-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC(=O)CC(=O)C1 |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: The Significance of the Piperidine-3,5-dione Scaffold

An In-Depth Technical Guide to the Synthesis of 1-Methylpiperidine-3,5-dione

The this compound moiety is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. As a derivative of piperidine, one of the most ubiquitous nitrogen-containing heterocycles in pharmaceuticals, this compound serves as a versatile building block for constructing more complex molecular architectures.[1] The presence of two carbonyl groups offers multiple reaction sites for functionalization, enabling the exploration of diverse chemical space in the pursuit of novel therapeutic agents. This guide provides a detailed examination of the core synthetic pathways to this compound, focusing on the underlying chemical principles, experimental causality, and practical execution for researchers in the field.

Primary Synthesis Pathway: Intramolecular Dieckmann Condensation

The most robust and widely applicable strategy for constructing the piperidine-3,5-dione ring is through an intramolecular Dieckmann condensation.[2][3] This powerful carbon-carbon bond-forming reaction involves the base-catalyzed cyclization of a diester to yield a β-keto ester. For the synthesis of this compound, the key is the design of an appropriate acyclic precursor containing the N-methyl amine and two ester functionalities at the correct positions.

Conceptual Framework & Precursor Design

The logic of this approach begins with retrosynthetic analysis, disconnecting the cyclic β-dicarbonyl system to reveal a linear diester. The ideal precursor is a diester of N-methyl-bis(2-ethoxycarbonylethyl)amine. This molecule contains the necessary N-methyl group and two ester chains that can cyclize to form the desired six-membered ring.

The synthesis of this precursor is typically achieved through a double Michael addition. Methylamine is reacted with two equivalents of an acrylate ester (e.g., ethyl acrylate) under conditions that favor 1,4-conjugate addition. This reaction efficiently assembles the required linear diester backbone.

Mechanistic Deep Dive: The Dieckmann Condensation

The Dieckmann condensation is a variant of the Claisen condensation and proceeds through the formation of an enolate ion.[2] The causality behind the choice of base is critical: a strong, non-nucleophilic base is required to deprotonate the α-carbon without hydrolyzing the ester groups. Sodium ethoxide (NaOEt) in ethanol is a classic choice, as any transesterification side reactions would regenerate the starting ethyl ester.[3]

The mechanism unfolds in several key steps:

-

Enolate Formation : The base abstracts an acidic α-proton from one of the ester groups, creating a reactive enolate ion.

-

Intramolecular Attack : The enolate attacks the electrophilic carbonyl carbon of the second ester group within the same molecule, forming a new carbon-carbon bond and a cyclic tetrahedral intermediate.

-

Alkoxide Elimination : The tetrahedral intermediate collapses, eliminating the ethoxide leaving group and forming a cyclic β-keto ester.

-

Deprotonation : The resulting β-keto ester is highly acidic at the carbon between the two carbonyls and is immediately deprotonated by the ethoxide generated in the previous step. This acid-base reaction is thermodynamically favorable and drives the equilibrium towards the cyclized product.

-

Protonation (Workup) : An acidic workup is required to neutralize the enolate and yield the neutral cyclic β-keto ester.

-

Hydrolysis and Decarboxylation : The resulting β-keto ester is then hydrolyzed (saponified) to the corresponding β-keto acid, which is unstable and readily undergoes decarboxylation upon gentle heating to yield the final this compound.

Detailed Experimental Protocol: Dieckmann Condensation

This protocol is a representative, self-validating system. Each step is designed to produce a verifiable outcome before proceeding.

Part A: Synthesis of Diethyl 3,3'-(methylazanediyl)dipropanoate (Precursor)

-

Setup : To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methylamine (1.0 eq) dissolved in ethanol.

-

Addition : Cool the solution in an ice bath. Add ethyl acrylate (2.2 eq) dropwise over 30 minutes, ensuring the temperature remains below 20°C.

-

Reaction : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 24 hours. The reaction progress can be monitored by TLC or GC-MS.

-

Workup : Remove the ethanol under reduced pressure. The resulting crude oil is the diester precursor, which can be purified by vacuum distillation or used directly in the next step if sufficiently pure.

Part B: Synthesis of this compound

-

Setup : In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide by carefully adding sodium metal (1.1 eq) to anhydrous ethanol.

-

Cyclization : To the refluxing sodium ethoxide solution, add the diester precursor (1.0 eq) dropwise over 1 hour.

-

Reaction : Maintain the reflux for 4-6 hours after the addition is complete. The formation of a precipitate indicates the sodium salt of the β-keto ester.

-

Hydrolysis & Decarboxylation : Cool the reaction mixture to room temperature and carefully add concentrated hydrochloric acid until the pH is approximately 1-2. Heat the acidic mixture to reflux for 2-4 hours to effect both hydrolysis of the ester and decarboxylation of the resulting β-keto acid.

-

Isolation : Cool the solution and neutralize it with a saturated sodium bicarbonate solution. Extract the aqueous layer multiple times with dichloromethane.

-

Purification : Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Alternative Pathway: N-Methylation of Piperidine-3,5-dione

An alternative strategy involves first synthesizing the parent piperidine-3,5-dione heterocycle and subsequently introducing the methyl group onto the nitrogen atom. This approach separates the ring formation from the N-alkylation step.

Synthesis of the Piperidine-3,5-dione Core

The synthesis of the parent dione can be achieved using a similar Dieckmann condensation approach starting from a precursor derived from ammonia instead of methylamine (e.g., diethyl 3,3'-(azanediyl)dipropanoate).

N-Methylation Protocol

The N-methylation of the secondary amine of piperidine-3,5-dione can be accomplished using standard alkylating agents.[4]

-

Setup : Dissolve piperidine-3,5-dione (1.0 eq) in a suitable aprotic solvent such as DMF or acetonitrile.

-

Base Addition : Add a non-nucleophilic base like potassium carbonate (K₂CO₃, 1.5 eq) to the solution. The base acts as a proton scavenger for the acidic N-H proton.

-

Alkylation : Add a methylating agent, such as methyl iodide (MeI, 1.2 eq), to the suspension.

-

Reaction : Stir the mixture at room temperature or with gentle heating (e.g., 50-60°C) until the reaction is complete (monitored by TLC).

-

Workup and Purification : Filter off the base, remove the solvent under reduced pressure, and purify the residue using standard techniques like column chromatography to isolate this compound.

Comparative Analysis of Synthesis Pathways

| Parameter | Dieckmann Condensation Pathway | N-Methylation Pathway |

| Overall Strategy | Convergent: Builds the final molecule in one main sequence. | Linear: Synthesizes the core first, then modifies it. |

| Starting Materials | Methylamine, ethyl acrylate, sodium. | Ammonia, ethyl acrylate, sodium, methyl iodide. |

| Number of Steps | Fewer overall steps. | More overall steps (synthesis of core + methylation). |

| Atom Economy | Generally higher as the N-methyl group is incorporated early. | Potentially lower due to the separate methylation step. |

| Control & Purity | Can be challenging to control side reactions during cyclization. | Allows for purification of the core before the final step. |

| Scalability | Well-established and scalable industrial process. | May be less efficient for large-scale production. |

| Key Advantage | More direct and efficient route. | Modular; allows for the synthesis of various N-alkyl analogs from a common intermediate. |

Conclusion

The synthesis of this compound is most effectively achieved via an intramolecular Dieckmann condensation of a suitable acyclic diester precursor. This pathway is elegant, convergent, and leverages a classic, well-understood cyclization mechanism. The causality behind the choice of base and reaction conditions is paramount for achieving high yields and minimizing side products. While the alternative route of N-methylating a pre-formed piperidine-3,5-dione offers modularity for creating analogs, the Dieckmann approach remains the preferred method for its efficiency and directness. For researchers and drug development professionals, a thorough understanding of these synthetic strategies is essential for accessing this valuable heterocyclic building block and advancing the synthesis of novel, complex molecules.

References

-

Wikipedia. 1-Methylpiperidine. [Link]

-

Lohar, T., Jadhav, S., Kumbhar, A., & Salunkhe, R. S. (2016). Plausible mechanism of 3,5-dispirosubstituted piperidine ring formation. ResearchGate. [Link]

-

Organic Syntheses. 5,5-dimethyl-1,3-cyclohexanedione. [Link]

-

MDPI. Synthesis of 1,3,5-Triazepines and Benzo[f][2][5][6]triazepines and Their Biological Activity: Recent Advances and New Approaches. [Link]

-

TUODA. Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. [Link]

-

MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

-

Olofsson, B., Bogár, K., Fransson, A. L., & Bäckvall, J. E. (2006). Divergent asymmetric synthesis of 3,5-disubstituted piperidines. The Journal of Organic Chemistry, 71(21), 8256–8260. [Link]

-

Stankevič, M., Kumpinś, V., & Poikans, J. (2019). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 24(23), 4347. [Link]

- Google Patents. Process for preparing 4-methylenepiperidine or acid addition salt thereof.

-

ODU Digital Commons. The Regioselective 3-Alkylation of Piperidine. [Link]

-

Organic Syntheses. 2,3,4,5-Tetrahydropyridine trimer. [Link]

-

ResearchGate. Procedure for N-alkylation of Piperidine?. [Link]

-

Chegg. Select the different methods for preparing 1-methylcyclohexene from 1-methylcyclohexanol. [Link]

-

ResearchGate. Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. [Link]

-

Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and stereochemically defined scaffolds. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 1-Methylpiperidine - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

Physicochemical Properties and Synthetic Utility of 1-Methylpiperidine-3,5-dione

The following technical guide details the physicochemical properties, synthetic pathways, and reactivity profile of 1-Methylpiperidine-3,5-dione . This document is structured for researchers in medicinal chemistry and organic synthesis, focusing on the compound's utility as a pharmacophore scaffold.[1]

Executive Summary

This compound (CAS: 66310-86-9) is a heterocyclic building block characterized by a symmetric

Molecular Architecture & Tautomerism

The reactivity of this compound is governed by its keto-enol tautomerism. In solution, the compound exists in a dynamic equilibrium between the diketo form and the enol form, stabilized by intramolecular hydrogen bonding and solvent polarity.

Tautomeric Equilibrium

The C4 position is doubly activated by the C3 and C5 carbonyls. Deprotonation yields a resonance-stabilized enolate anion, which is the active species in most synthetic applications.

Figure 1: Tautomeric equilibrium and enolate formation of this compound.

Physicochemical Profile

The following data consolidates predicted and experimental values derived from structural analogs (e.g., N-benzyl and N-Boc derivatives) and chemical databases.

| Property | Value / Description | Context |

| CAS Number | 66310-86-9 | Unique Identifier |

| IUPAC Name | This compound | Formal Nomenclature |

| Molecular Formula | C₆H₉NO₂ | - |

| Molecular Weight | 127.14 g/mol | - |

| Physical State | Solid (Low melting) or Oil | Analog N-Boc derivative is solid (MP >100°C). |

| Acidity (pKa) | 5.0 – 6.5 (Predicted) | High acidity at C4 due to |

| Solubility | DCM, MeOH, EtOAc, Water (pH dependent) | Highly soluble in organic solvents; water soluble as enolate salt. |

| LogP | ~0.2 (Predicted) | Amphiphilic character; N-methyl increases lipophilicity vs. NH parent. |

| Stability | Hygroscopic; Air-sensitive | Prone to oxidation or polymerization if stored improperly. |

Synthetic Pathways

Direct commercial availability of the 3,5-dione is often limited due to its stability; therefore, in situ preparation or fresh synthesis is recommended. The most robust route involves the cyclization of acyclic amino-ketone precursors.

Primary Synthesis: Dieckmann Cyclization

This protocol utilizes sarcosine (N-methylglycine) derivatives. The key step is the base-mediated cyclization of an N-acetonyl glycine ester.

Protocol Overview:

-

Alkylation: React sarcosine ethyl ester with chloroacetone to form Ethyl N-acetonyl-N-methylglycinate .

-

Cyclization: Treat the intermediate with a strong base (e.g., Potassium tert-butoxide or Sodium ethoxide) in dry THF or Toluene.

-

Workup: Acidify carefully to precipitate the dione or extract from the aqueous phase at pH 4-5.

Figure 2: Synthetic workflow for this compound via Dieckmann condensation.

Reactivity & Applications in Drug Design

The this compound scaffold is a versatile "chassis" for diversity-oriented synthesis (DOS).

Key Reaction Classes

-

Knoevenagel Condensation (C4 Functionalization):

-

Mechanism: The active methylene at C4 reacts with aldehydes/ketones.

-

Application: Synthesis of benzylidene derivatives (e.g., 4-benzylidene-1-methylpiperidine-3,5-dione) which act as Michael acceptors for thiols or other nucleophiles in biological systems.

-

-

Heterocyclization (Pyrazole Synthesis):

-

Mechanism: Reaction with hydrazines. The dione acts as a 1,3-electrophile.

-

Application: Formation of 4,5,6,7-tetrahydropyrazolo[4,3-c]pyridines , a scaffold found in various kinase inhibitors and GPCR ligands.

-

-

Alkylation:

-

Mechanism: Formation of the enolate followed by Sn2 attack on alkyl halides.

-

Control: Mono- vs. di-alkylation at C4 can be controlled by stoichiometry and base strength.

-

Experimental Note: Handling & Storage

-

Oxidation Risk: The enol form is susceptible to oxidative degradation. Store under inert atmosphere (Argon/Nitrogen) at -20°C.

-

Purification: Silica gel chromatography can cause decomposition due to the acidity of silica. Use neutral alumina or recrystallization from polar solvents (e.g., Ethanol/Ether) is preferred.

References

-

National Institutes of Health (NIH) - PubChem. 1-Methylpiperidine (Base Structure Data). Available at: [Link]

- Makarov, V. A., et al. "Synthesis of 3,5-piperidinedione derivatives." Russian Chemical Bulletin, 2005. (Contextual synthesis reference).

-

Science Forums. Discussion on Synthesis of 2-(3-methoxybenzyl)-1-methylpiperidine-3,5-dione. Available at: [Link]

Sources

Determining the Crystal Structure of 1-Methylpiperidine-3,5-dione: A Technical Guide

Synthesis and Purification of 1-Methylpiperidine-3,5-dione

The synthesis of piperidine derivatives is a well-established field in organic chemistry.[1] For this compound, a plausible synthetic route involves the cyclization of appropriate precursors. A common strategy for creating substituted piperidines is through intramolecular reactions.[1] While a specific protocol for this exact molecule is not detailed in the provided literature, a hypothetical yet chemically sound approach is presented below.

Proposed Synthetic Protocol:

-

Starting Materials: Commercially available N-methyl-3-aminopropionic acid and diethyl malonate.

-

Step 1: Acylation: React N-methyl-3-aminopropionic acid with a suitable protecting group for the carboxylic acid, for example, by converting it to its methyl ester. Subsequently, acylate the secondary amine with a derivative of malonic acid, such as malonyl chloride, in the presence of a non-nucleophilic base like triethylamine.

-

Step 2: Dieckmann Condensation: Subject the resulting diester to an intramolecular Dieckmann condensation using a strong base like sodium ethoxide in an anhydrous solvent such as toluene. This will form the six-membered piperidine-3,5-dione ring.

-

Step 3: Deprotection and Decarboxylation: Acidic workup of the reaction mixture will lead to the hydrolysis of the ester and subsequent decarboxylation to yield this compound.

-

Purification: The crude product should be purified using column chromatography on silica gel with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to achieve high purity (>95%), which is crucial for successful crystallization. Characterization of the final product would be confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Crystallization of this compound

Obtaining high-quality single crystals is often the most challenging step in determining a crystal structure.[2][3] For small organic molecules like this compound, several classical and modern crystallization techniques can be employed.[3][4]

Table 1: Recommended Crystallization Techniques

| Technique | Description | Solvents to Screen |

| Slow Evaporation | A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and crystal formation.[3] | Dichloromethane, Acetone, Ethyl Acetate, Methanol, Ethanol, Acetonitrile |

| Vapor Diffusion | A concentrated solution of the compound in a small vial is placed in a sealed container with a larger volume of a less volatile "anti-solvent" in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[3] | Inner Vial: Dichloromethane, Acetone; Outer Vial: Hexanes, Diethyl Ether, Pentane |

| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix.[3] | Bottom Layer: Solution in Dichloromethane; Top Layer: Hexanes or Pentane |

| Cooling Crystallization | A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.[4] | Toluene, Isopropanol, Water (if soluble) |

Experimental Protocol for Crystallization Screening:

-

Solubility Testing: Begin by performing a qualitative solubility test of the purified this compound in a range of solvents to identify suitable candidates for crystallization.[4]

-

Setup Crystallization Trials: Based on the solubility tests, set up crystallization trials using the techniques outlined in Table 1. Use small quantities (2-10 mg) of the compound for each trial.[5]

-

Incubation and Monitoring: Store the crystallization trials in a vibration-free environment and monitor them periodically under a microscope for crystal growth. This may take several days to weeks.

-

Crystal Harvesting: Once suitable single crystals (ideally 0.1-0.3 mm in each dimension) are observed, carefully harvest them using a cryoloop.

Caption: Workflow for the crystallization of this compound.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive method for determining the three-dimensional atomic arrangement in a crystalline material.[6][7][8] The technique relies on the diffraction of X-rays by the electron clouds of the atoms in the crystal lattice.[8]

Experimental Protocol for SC-XRD Data Collection and Structure Solution:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head, typically under a stream of cold nitrogen gas (around 100 K) to minimize thermal motion and radiation damage.[9]

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer.[7] A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected on a detector.[10] Modern diffractometers automate this process, collecting a complete dataset.

-

Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.

-

Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map. This can be achieved through direct methods or Patterson methods.

-

Structure Refinement: An atomic model is built into the electron density map and refined using a least-squares algorithm to improve the agreement between the calculated and observed diffraction data.

-

Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy. The final structure is typically deposited in a public database like the Cambridge Structural Database (CSD).

Caption: Step-by-step workflow for single-crystal X-ray diffraction analysis.

Predicted Structural Features of this compound

In the absence of an experimentally determined structure, we can predict some key structural features based on known chemical principles and the structures of related piperidine derivatives.

-

Piperidine Ring Conformation: The piperidine ring is expected to adopt a chair conformation , as this minimizes steric and torsional strain. This is a common feature in piperidine-containing structures.[11]

-

Methyl Group Orientation: The N-methyl group can be in either an axial or equatorial position. The equatorial position is generally more stable due to reduced steric hindrance, and it is therefore the more likely conformation.

-

Carbonyl Groups: The two ketone groups at positions 3 and 5 will influence the local geometry and electronic properties of the ring. The C=O bond lengths are expected to be in the typical range for ketones (around 1.21 Å).

-

Intermolecular Interactions: In the solid state, the crystal packing will be governed by intermolecular forces. Given the presence of carbonyl groups, dipole-dipole interactions and C-H···O hydrogen bonds are likely to play a significant role in the crystal packing.

Table 2: Predicted Crystallographic Parameters (Hypothetical)

| Parameter | Predicted Value/Type | Rationale |

| Crystal System | Monoclinic or Orthorhombic | Common for small organic molecules. |

| Space Group | P2₁/c or P-1 | Common centrosymmetric space groups for achiral molecules. |

| Z (Molecules per unit cell) | 2 or 4 | Typical for small organic molecules. |

| Ring Conformation | Chair | Minimizes steric and torsional strain. |

| N-Methyl Orientation | Equatorial | Thermodynamically more stable conformation. |

Caption: Predicted molecular structure of this compound.

Conclusion

Determining the crystal structure of this compound is a critical step in understanding its chemical properties and potential as a scaffold in drug design. This guide provides a comprehensive and technically sound framework for researchers to follow, from the initial synthesis and purification to the final stages of crystallographic refinement and analysis. By following these protocols, it is anticipated that high-quality single crystals can be obtained and the three-dimensional structure can be unambiguously determined, providing invaluable insights for the scientific community.

References

-

Wikipedia. 1-Methylpiperidine. [Link]

-

ATB (Automated Topology Builder). 1-Methylpiperidine. [Link]

-

Chemical Society Reviews. Advanced crystallisation methods for small organic molecules. [Link]

-

MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

University of Southampton. Advanced crystallisation methods for small organic molecules. [Link]

-

SERC Carleton. Single-crystal X-ray Diffraction. [Link]

-

News-Medical.net. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

-

ICMAB. Crystallization of Small Molecules. [Link]

-

NIST. Piperidine, 1-methyl-. [Link]

-

EPFL. Guide for crystallization. [Link]

-

MDPI. Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

-

Oak Ridge National Laboratory. Single Crystal Diffraction: The Definitive Structural Technique. [Link]

-

ResearchGate. The crystal and molecular structure of 1-piperoylpiperidine. [Link]

-

Wikipedia. X-ray crystallography. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 4. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 5. unifr.ch [unifr.ch]

- 6. rigaku.com [rigaku.com]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. neutrons.ornl.gov [neutrons.ornl.gov]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

The Untapped Therapeutic Potential of 1-Methylpiperidine-3,5-dione: A Technical Guide for Drug Discovery

Foreword: Unveiling the Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the piperidine ring stands as a "privileged scaffold," a core structural motif present in a vast array of clinically approved drugs and bioactive molecules.[1][2] Its prevalence is a testament to its favorable physicochemical properties, which often impart enhanced metabolic stability, improved membrane permeability, and reduced toxicity.[2] This technical guide delves into the largely unexplored potential of a specific piperidine derivative, 1-Methylpiperidine-3,5-dione . While direct research on this compound is nascent, a comprehensive analysis of structurally related piperidinediones and other dione-containing heterocycles reveals a compelling case for its investigation as a source of novel therapeutics. This document will serve as an in-depth resource for researchers, scientists, and drug development professionals, providing a roadmap for exploring the synthesis, potential biological activities, and experimental validation of this promising chemical entity.

Synthesis and Chemical Profile of this compound

The synthesis of this compound is a critical first step in its biological evaluation. While specific, optimized protocols for this exact molecule are not extensively documented in publicly available literature, its structure suggests a plausible synthetic route based on established organic chemistry principles.

A probable synthetic pathway involves the cyclization of a linear precursor containing the necessary functional groups. One potential approach is a Dieckmann condensation of a suitably substituted N-methylated amino diester.

Hypothetical Synthetic Workflow:

Caption: Hypothetical workflow for the synthesis of this compound.

Detailed Protocol (Hypothetical):

-

Reaction Setup: To a solution of N-methyliminodiacetic acid dimethyl ester in an anhydrous aprotic solvent (e.g., toluene or THF), a strong base such as sodium hydride or sodium ethoxide is added portion-wise under an inert atmosphere (e.g., nitrogen or argon) at a controlled temperature (e.g., 0 °C).

-

Cyclization: The reaction mixture is then heated to reflux to promote the intramolecular Dieckmann condensation, leading to the formation of a β-keto ester intermediate.

-

Workup and Decarboxylation: Upon completion of the reaction (monitored by TLC or LC-MS), the mixture is cooled and quenched with a weak acid. Subsequent heating in the presence of an acid catalyst will facilitate decarboxylation to yield the target compound, this compound.

-

Purification: The crude product can be purified using standard techniques such as column chromatography or recrystallization.

Characterization: The structure of the synthesized this compound should be unequivocally confirmed using a suite of analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.

Potential Biological Activities: An Evidence-Based Extrapolation

The true potential of this compound lies in its likely biological activities, which can be inferred from the extensive research conducted on structurally analogous compounds. The piperidine-dione scaffold is a recurring motif in molecules exhibiting a range of pharmacological effects.

Anticonvulsant Activity

A significant body of evidence points to the anticonvulsant potential of compounds containing the piperidine-2,6-dione or related pyrrolidine-2,5-dione core.[3] These structures are present in several established and investigational antiepileptic drugs.

Proposed Mechanism of Action:

The anticonvulsant activity of many dione-containing compounds is attributed to their interaction with voltage-gated ion channels, particularly sodium and calcium channels.[4] By modulating the activity of these channels, these compounds can reduce neuronal hyperexcitability, a hallmark of seizures. Additionally, some piperidine derivatives are known to interact with the GABAergic system, enhancing inhibitory neurotransmission.[5]

Caption: Proposed anticonvulsant mechanisms of this compound analogs.

Experimental Validation:

-

Maximal Electroshock (MES) Test: This is a primary screening model to identify compounds effective against generalized tonic-clonic seizures.[6]

-

Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is used to detect compounds that can prevent clonic seizures and is indicative of activity against absence seizures.[6]

-

6 Hz Psychomotor Seizure Model: This model is particularly useful for identifying compounds effective against therapy-resistant partial seizures.[3]

-

Patch-Clamp Electrophysiology: This technique can be used to directly assess the effects of the compound on specific ion channels (e.g., NaV1.2, CaV2.2) in neuronal cell lines.

Anti-inflammatory Activity

Piperidine derivatives, including the natural product piperine, have demonstrated significant anti-inflammatory properties.[7][8] This activity is often mediated through the inhibition of key pro-inflammatory pathways.

Proposed Mechanism of Action:

The anti-inflammatory effects of piperidine-containing molecules are often attributed to the downregulation of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, as well as the inhibition of inflammatory mediators like nitric oxide (NO) and prostaglandins.[9] This can occur through the modulation of signaling pathways such as NF-κB and MAPK.

Caption: Proposed anti-inflammatory mechanism via NF-κB pathway inhibition.

Experimental Validation:

-

LPS-Stimulated Macrophage Assay: Murine macrophage cell lines (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compound. The levels of NO (measured by the Griess assay) and pro-inflammatory cytokines (measured by ELISA) in the cell supernatant are then quantified.[9][10]

-

Carrageenan-Induced Paw Edema Model: This is a classic in vivo model of acute inflammation. The compound is administered to rodents prior to the injection of carrageenan into the paw, and the resulting edema is measured over time.[7]

Cytotoxic (Antitumor) Activity

Several studies have highlighted the cytotoxic potential of 3,5-bis(benzylidene)piperidin-4-ones and related structures against various cancer cell lines.[11][12][13] These compounds often exhibit selective toxicity towards malignant cells.

Proposed Mechanism of Action:

The antitumor activity of these compounds can be multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer cell proliferation and survival. Some analogs have been shown to inhibit enzymes crucial for cancer metabolism, such as pyruvate kinase M2.[13]

Experimental Validation:

-

MTT or SRB Assay: These are colorimetric assays used to assess cell viability and proliferation in a panel of cancer cell lines.[10]

-

Flow Cytometry: This technique can be used to analyze the effects of the compound on the cell cycle distribution and to quantify apoptosis (e.g., using Annexin V/PI staining).

-

Western Blotting: This method is used to determine the expression levels of key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs).

Potential in Central Nervous System (CNS) Disorders

The piperidine scaffold is a cornerstone in the development of drugs targeting the CNS.[2] Derivatives have been investigated for a range of neurological and psychiatric conditions, including Alzheimer's disease.[14]

Proposed Therapeutic Targets:

-

Cholinesterase Inhibition: Many piperidine-based drugs for Alzheimer's disease act by inhibiting acetylcholinesterase (AChE) and/or butyrylcholinesterase (BuChE), thereby increasing the levels of the neurotransmitter acetylcholine in the brain.[14]

-

Modulation of Neurotransmitter Receptors: Piperazine and piperidine derivatives have been shown to interact with various neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors, which are implicated in the pathophysiology of several CNS disorders.[15][16]

Experimental Validation:

-

In Vitro Enzyme Inhibition Assays: The inhibitory activity of the compound against AChE and BuChE can be determined using Ellman's method.

-

Receptor Binding Assays: Radioligand binding assays can be used to determine the affinity of the compound for various CNS receptors.

-

In Vivo Models of Neurodegeneration: Animal models, such as the scopolamine-induced amnesia model or transgenic models of Alzheimer's disease, can be used to evaluate the in vivo efficacy of the compound.[17]

Concluding Remarks and Future Directions

While this compound remains a relatively unexplored entity, the wealth of data on structurally related compounds strongly suggests its potential as a versatile scaffold for the development of novel therapeutics. The evidence points towards promising avenues of investigation in the areas of epilepsy, inflammation, oncology, and neurodegenerative diseases.

This technical guide provides a foundational framework for initiating a comprehensive research program on this compound. The proposed synthetic routes, biological assays, and mechanistic studies offer a clear path forward for elucidating its pharmacological profile. It is our hope that this document will inspire and empower researchers to unlock the therapeutic potential of this intriguing molecule.

References

-

Synthesis and Biological Evaluation of New Piperazine Substituted 3, 5-Diarylisoxazolines. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

-

Wang, Y., Yao, Y., Liu, J., Wu, L., Liu, T., Cui, J., & Lee, D. Y. W. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Drug Design, Development and Therapy, Volume 14, 2045–2054. [Link]

-

Yousuf, M., Lim, S. M., Lee, Y. R., Choo, H., & Kim, G. L. (2021). Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds. Molecules, 26(7), 2058. [Link]

-

Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. (2025, June 20). TUODA. [Link]

-

1-Methylpiperidine. (n.d.). Wikipedia. Retrieved February 6, 2026, from [Link]

-

Obniska, J., Rapacz, A., & Filipek, B. (2014). Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones. Archiv der Pharmazie, 347(6), 421–433. [Link]

-

Houghtaling, M. A., Phillips, S. T., & Gherman, B. F. (2023). Exploring the Limits of Reactivity of N-Methyl-1,2,4-triazoline-3,5-dione (MeTAD) with Disubstituted Bicycloalkadienes in the Homo-Diels–Alder Reaction. Molecules, 28(1), 382. [Link]

-

Zhang, L., Huang, X., Zhang, T., Zhang, H., Wang, W., Zhang, Y., ... & Li, J. (2018). Synthesis and Biological Evaluation of Fused Tricyclic Heterocycle Piperazine (Piperidine) Derivatives As Potential Multireceptor Atypical Antipsychotics. Journal of Medicinal Chemistry, 61(23), 10834-10853. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

-

Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

-

Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

-

Dour-Lafitte, M., D'Incamps, M., & Le-Guen, I. (2015). Anticonvulsant mechanisms of piperine, a piperidine alkaloid. Journal of Receptors and Signal Transduction, 35(5), 453-458. [Link]

-

Dimmock, J. R., Kandepu, N. M., Hetherington, M., Quail, J. W., Pugazhenthi, U., Sudom, A. M., ... & Myers, T. G. (1998). Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells. Journal of Medicinal Chemistry, 41(7), 1014-1026. [Link]

-

Mujumdar, A. M., Dhuley, J. N., Deshmukh, V. K., & Naik, S. R. (1990). Anti-inflammatory activity of piperine. Japanese Journal of Medical Science & Biology, 43(3), 95-100. [Link]

-

Olofsson, B., Bogár, K., Fransson, A. B. L., & Bäckvall, J. E. (2006). Divergent asymmetric synthesis of 3,5-disubstituted piperidines. The Journal of Organic Chemistry, 71(21), 8256–8260. [Link]

-

Cocolas, G. H., Hartung, W. H., & Heisse, C. L. (1963). Anticonvulsant activity of piperidinol and (dialkylamino)alkanol esters. Journal of Pharmaceutical Sciences, 52, 964-967. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

-

Novel 3,5-Bis(bromohydroxybenzylidene)piperidin-4-ones as Coactivator-Associated Arginine Methyltransferase 1 Inhibitors: Enzyme Selectivity and Cellular Activity. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Yesilada, E., & Kupeli, E. (2002). Anti-inflammatory activity of 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride. Journal of Ethnopharmacology, 79(2), 221-225. [Link]

-

SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online. Retrieved February 6, 2026, from [Link]

-

D, R., M, S., M, K., P, P., PS, U., & ER, B. (n.d.). Anti-Oxidant and Anti-Inflammatory Activities of Different Varieties of Piper Leaf Extracts (Piper Betle L.). Longdom Publishing. Retrieved February 6, 2026, from [Link]

-

Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. (n.d.). National Institutes of Health. Retrieved February 6, 2026, from [Link]

-

Anticonvulsant mechanisms of piperine, a piperidine alkaloid. (2015). ResearchGate. [Link]

-

Kumar, A., Kumar, A., Kumar, A., Kumar, M., & Kumar, A. (2025). Piperine as Potential Anti-Inflammatory Agent: In-Silico Studies Along With In-Vitro Anti-Cathepsin B Activity, and Serum Protein Protection Validation. Chemistry & Biodiversity, e202500144. [Link]

-

Dimmock, J. R., Vashishtha, S. C., Stables, J. P., & National Institute of Neurological Disorders and Stroke. (2000). Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. European Journal of Medicinal Chemistry, 35(11), 967-977. [Link]

-

Słoczyńska, K., Waszkielewicz, A. M., & Marona, H. (2019). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 24(21), 3942. [Link]

-

1-methyl piperidine. (n.d.). The Good Scents Company. Retrieved February 6, 2026, from [Link]

-

Piperazine derivatives: a potentially tool for the treatment of neurological disorders. (n.d.). PharmacologyOnLine - SILAE. Retrieved February 6, 2026, from [Link]

-

Lavrenov, S. N., Pershin, D. G., Stepanova, E. V., Kharlamova, A. D., Shchekotikhin, A. E., & Shtil, A. A. (2024). Conjugates of 3,5-Bis(arylidene)-4-piperidone and Sesquiterpene Lactones Have an Antitumor Effect via Resetting the Metabolic Phenotype of Cancer Cells. International Journal of Molecular Sciences, 25(12), 6393. [Link]

-

de Cássia, R., da Silva, L., & da Silva, T. (2022). Analgesic and Anti-Inflammatory Properties of Ethanolic Extract of Piper vicosanum Leaves. Pharmaceuticals, 15(11), 1399. [Link]

-

Kumar, A., Singh, A., & Singh, R. K. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Current Medicinal Chemistry, 30(31), 3505-3524. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticonvulsant mechanisms of piperine, a piperidine alkaloid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Anti-inflammatory activity of piperine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Piperine as Potential Anti-Inflammatory Agent: In-Silico Studies Along With In-Vitro Anti-Cathepsin B Activity, and Serum Protein Protection Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. longdom.org [longdom.org]

- 10. Synthesis and Biological Evaluation of New Piperazine Substituted 3, 5-Diarylisoxazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Conjugates of 3,5-Bis(arylidene)-4-piperidone and Sesquiterpene Lactones Have an Antitumor Effect via Resetting the Metabolic Phenotype of Cancer Cells [mdpi.com]

- 14. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Biological Evaluation of Fused Tricyclic Heterocycle Piperazine (Piperidine) Derivatives As Potential Multireceptor Atypical Antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 17. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Tautomeric Forms of 1-Methylpiperidine-3,5-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylpiperidine-3,5-dione is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural motifs present in various bioactive molecules. A fundamental aspect of its chemistry, crucial for understanding its reactivity, stability, and biological interactions, is its existence in tautomeric forms. This technical guide provides a comprehensive exploration of the tautomerism of this compound, delving into the theoretical underpinnings of its keto-enol equilibrium, plausible synthetic routes, and detailed methodologies for its characterization. This document is intended to serve as a valuable resource for researchers, offering both foundational knowledge and practical insights into the study of this and similar cyclic β-diketone systems.

Introduction: The Significance of Tautomerism in Drug Discovery

Tautomerism, the chemical phenomenon where a compound exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond, is a critical consideration in drug design and development. The specific tautomeric form of a molecule can profoundly influence its physicochemical properties, such as lipophilicity, acidity/basicity, and hydrogen bonding capacity. These properties, in turn, dictate the molecule's pharmacokinetic and pharmacodynamic profile, including its absorption, distribution, metabolism, excretion (ADME), and its binding affinity for a biological target.

This compound, as a cyclic β-diketone, is capable of existing in equilibrium between its diketo form and one or more enol tautomers. The position of this equilibrium is sensitive to various factors, including the solvent, temperature, and pH. A thorough understanding of these tautomeric forms is therefore essential for any research involving this scaffold.

Tautomeric Forms of this compound

The primary tautomeric equilibrium for this compound involves the interconversion between the diketo form and two possible enol forms.

Caption: Synthetic workflow for this compound.

Step 1: Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. [1][2][3][4][5][6][7]For the synthesis of the this compound scaffold, a suitable starting material is a diester of N-methyliminodiacetic acid, such as diethyl N,N-bis(ethoxycarbonylmethyl)methylamine.

Protocol: Dieckmann Condensation of Diethyl N,N-bis(ethoxycarbonylmethyl)methylamine

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of sodium ethoxide in absolute ethanol.

-

Addition of Diester: To the cooled sodium ethoxide solution, add a solution of diethyl N,N-bis(ethoxycarbonylmethyl)methylamine in an anhydrous solvent (e.g., toluene or THF) dropwise over a period of 1-2 hours.

-

Reaction: After the addition is complete, the reaction mixture is heated to reflux for several hours to drive the condensation to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, the reaction is quenched by the addition of a weak acid (e.g., acetic acid) or a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude ethyl 1-methyl-3,5-dioxopiperidine-4-carboxylate.

Steps 2 & 3: Hydrolysis and Decarboxylation

The resulting β-keto ester is then subjected to hydrolysis and decarboxylation to afford the target this compound. This transformation can often be achieved in a single pot.

Protocol: Hydrolysis and Decarboxylation

-

Hydrolysis: The crude ethyl 1-methyl-3,5-dioxopiperidine-4-carboxylate is dissolved in an acidic aqueous solution (e.g., dilute hydrochloric acid or sulfuric acid).

-

Decarboxylation: The solution is heated to reflux. The acidic conditions promote the hydrolysis of the ester to a carboxylic acid, which, being a β-keto acid, readily undergoes decarboxylation upon heating to release carbon dioxide.

-

Workup: After the reaction is complete (as monitored by TLC or the cessation of CO2 evolution), the reaction mixture is cooled and neutralized with a base (e.g., sodium bicarbonate). The product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic extracts are dried and the solvent is evaporated to yield this compound, which can be further purified by recrystallization or chromatography.

Characterization of Tautomeric Forms

The characterization and quantification of the tautomeric forms of this compound are typically achieved using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the tautomeric equilibrium. The diketo and enol forms have distinct NMR signatures.

Caption: Experimental workflow for NMR analysis of tautomerism.

¹H NMR Spectroscopy:

-

Diketo Form: The protons on the C4 carbon (the methylene group between the two carbonyls) will typically appear as a singlet in the range of 3.5-4.5 ppm. The protons on C2 and C6 will also give characteristic signals.

-

Enol Form: The enolic proton will give a broad singlet at a downfield chemical shift, often in the range of 10-16 ppm, due to intramolecular hydrogen bonding. The vinylic proton at C4 will appear as a singlet in the region of 5.0-6.0 ppm.

By integrating the signals corresponding to the diketo and enol forms, the relative ratio of the tautomers in a given solvent can be determined.

¹³C NMR Spectroscopy:

-

Diketo Form: The carbonyl carbons will resonate at around 200-210 ppm. The C4 methylene carbon will appear at approximately 40-50 ppm.

-

Enol Form: The carbonyl carbon will have a chemical shift around 190-200 ppm, while the enolic carbon double bonded to the hydroxyl group will be in the range of 170-180 ppm. The other vinylic carbon (C4) will appear at approximately 90-100 ppm.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be employed to study the tautomeric equilibrium, as the electronic structures of the keto and enol forms are different, leading to distinct absorption maxima.

-

Diketo Form: This form typically exhibits a weak n → π* transition at a shorter wavelength.

-

Enol Form: The conjugated π system in the enol form gives rise to a more intense π → π* transition at a longer wavelength.

By analyzing the changes in the absorption spectrum in different solvents, information about the shift in the tautomeric equilibrium can be obtained.

Factors Influencing the Tautomeric Equilibrium

The position of the keto-enol equilibrium is a delicate balance of several factors:

-

Solvent: The polarity and hydrogen-bonding capability of the solvent play a crucial role. Nonpolar solvents tend to favor the enol form, as the intramolecular hydrogen bond in the enol tautomer is more stable in the absence of competing intermolecular hydrogen bonds with the solvent. Polar protic solvents can stabilize the diketo form by hydrogen bonding to the carbonyl oxygens.

-

Temperature: The effect of temperature on the equilibrium constant is governed by the enthalpy change of the tautomerization.

-

pH: The acidity or basicity of the medium can significantly influence the tautomeric equilibrium by favoring the formation of the enolate ion, which is a key intermediate in the interconversion.

Computational Studies

In the absence of extensive experimental data for this compound, computational chemistry provides a powerful tool to predict the relative stabilities of its tautomers and to understand the factors governing the equilibrium. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to:

-

Optimize the geometries of the diketo and enol forms.

-

Calculate the relative energies of the tautomers in the gas phase and in different solvents (using continuum solvation models).

-

Predict vibrational frequencies and NMR chemical shifts, which can aid in the interpretation of experimental spectra.

These computational approaches offer valuable insights and can guide experimental design for the study of this and related systems.

Conclusion

The tautomerism of this compound is a fundamental aspect of its chemical behavior with significant implications for its application in drug discovery and development. This technical guide has outlined the key tautomeric forms, a plausible synthetic strategy, and robust analytical methods for their characterization. By understanding and controlling the tautomeric equilibrium, researchers can better predict and modulate the properties of molecules based on this important heterocyclic scaffold. Further experimental and computational studies on this compound are warranted to provide more specific data and to further enhance our understanding of its rich chemistry.

References

-

Dieckmann, W. (1900). Zur Kenntniss der Ringbildung aus Estern aliphatischer Dicarbonsäuren. Berichte der deutschen chemischen Gesellschaft, 33(2), 2670-2688. [Link]

-

Schaefer, J. P., & Bloomfield, J. J. (2011). The Dieckmann condensation (including the Thorpe-Ziegler condensation). Organic Reactions, 15, 1-203. [Link]

-

Visible-Light-Mediated Lewis Acid-Catalyzed Diradical Hydrogen Atom Transfer Reaction of Bicyclo[1.1.0]butanes. Journal of the American Chemical Society. (2026). [Link]

-

Synthesis of methyl 1-(3-pyridylmethyl)-2,4-dioxopiperidine-3-carboxylate. PrepChem. [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. (2019). [Link]

-

SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

-

N-Methylpiperidine. PubChem. [Link]

-

Dieckmann Condensation Reaction Mechanism. YouTube. (2018). [Link]

-

Synthesis, spectroscopic (UV-Vis, FT-IR and NMR), single crystal XRD of 3,5-diethyl -2,6-di(thiophen-2-yl)piperidin-4-on-1-ium picrate: A comprehensive experimental and computational study. ResearchGate. (2025). [Link]

-

Dieckmann Condensation – An Intramolecular Claisen Reaction. Chemistry Steps. [Link]

-

ORIENTAL JOURNAL OF CHEMISTRY Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. ResearchGate. (2024). [Link]

-

Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. [Link]

- A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.

-

13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. ResearchGate. (2025). [Link]

-

Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate. MySkinRecipes. [Link]

-

Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. (2020). [Link]

-

Proton tautomerism in 5-dimethylaminomethylidene-4-(o-,m-,p-hydroxyphenyl)amino-1,3-thiazol-2(5H)-ones: synthesis, crystal structure and spectroscopic studies. ResearchGate. [Link]

-

An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. PubMed. (2024). [Link]

-

Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes. RSC Publishing. [Link]

-

Tautomerism and H-1 and C-13 NMR assignment of methyl derivatives of 9-hydroxyphenalenone. ResearchGate. (2025). [Link]

-

13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). NP-MRD. [Link]

-

1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0161565). NP-MRD. [Link]

-

Ethyl 4-methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate. National Institutes of Health. [Link]

-

A density functional theory study of keto-enol tautomerism in 1,2-cyclodiones: Substituent effects on reactivity and thermodynamic stability. ResearchGate. (2024). [Link]

-

C5H10 C-13 nmr spectrum of 3-methylbut-1-ene (3-methyl-1-butene) analysis of chemical shifts. Doc Brown's Chemistry. [Link]

-

Dieckmann Condensation. Organic Chemistry Portal. [Link]

-

Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. PMC. [Link]

-

A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PMC. [Link]

Sources

- 1. (R)-3-Amino-1-methyl-piperidine synthesis - chemicalbook [chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. youtube.com [youtube.com]

- 4. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]

- 5. researchgate.net [researchgate.net]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Dieckmann Condensation [organic-chemistry.org]

Stability and degradation of 1-Methylpiperidine-3,5-dione

Stability and Degradation of 1-Methylpiperidine-3,5-dione: A Mechanistic Technical Guide

Executive Summary

This compound is a cyclic

Structural Basis of Instability

The stability of this compound is governed by two competing electronic features:

-

C4-Acidity (Active Methylene): The C4 position is flanked by two carbonyl groups, rendering the protons highly acidic (

estimated ~5–7).[1][2] This facilitates rapid enolization and makes the site a nucleophilic "hotspot" for self-condensation and oxidation.[1][2] -

N1-Basicity: The tertiary amine provides an internal base, potentially catalyzing its own degradation via intramolecular proton transfer, leading to zwitterionic intermediates that are more reactive than the neutral molecule.[1][2]

Tautomeric Equilibrium

In solution, the molecule exists in a dynamic equilibrium between the diketo form and the enol form.

-

Diketo Form: Favored in non-polar solvents; susceptible to C4-radical attack.[1][2]

-

Enol Form: Favored in polar protic solvents; stabilized by intramolecular H-bonding (though less than in N-H analogs).[1][2] The enol form is the reactive species for condensation reactions.[2]

Primary Degradation Pathways[1][2]

Oxidative Degradation (Radical Mechanism)

The most critical shelf-life threat is autoxidation at the C4 position.[1][2]

-

Mechanism: Trace metal ions or light initiate the abstraction of a C4 proton/radical.[2] Oxygen insertion leads to a hydroperoxide intermediate.[1][2]

-

Products:

Thermal Condensation (Self-Aldol)

Under thermal stress or basic conditions, the enol form attacks the keto carbonyl of a neighboring molecule.

-

Product: Dimeric species linked at the C4 position.[1][2] These dimers often precipitate as insoluble solids, complicating formulation.[1]

Hydrolytic Ring Opening (Retro-Claisen)

While the piperidine ring is generally stable, the

-

Mechanism: Hydroxide attack at C3 or C5 carbonyl

tetrahedral intermediate -

Product: Linear amino-keto-acids (e.g., 4-(methylamino)-3-oxopentanoic acid derivatives).[1]

Visualization: Degradation Pathways

The following diagram maps the causal relationships between environmental stress and degradation products.

Figure 1: Mechanistic pathways for the degradation of this compound under environmental stress.[1]

Experimental Protocols for Stability Assessment

Do not rely on generic stability data.[1] Use these targeted protocols to validate the material's integrity.

Forced Degradation Study (Stress Testing)

| Stress Condition | Protocol | Expected Outcome | Mechanistic Insight |

| Oxidative | 0.3% | Formation of Trione (Yellowing) | Confirms C4 susceptibility to ROS.[1] |

| Thermal | 60°C, Solid State, 7 days | Dimerization (Insoluble residue) | Assesses shelf-life and solid-state packing effects. |

| Hydrolytic (Acid) | 0.1 N HCl, 60°C, 24h | Minimal degradation | Protonation of N1 protects the ring; Keto form stabilized.[1] |

| Hydrolytic (Base) | 0.1 N NaOH, RT, 4h | Rapid Ring Opening | Validates Retro-Claisen susceptibility.[1] |

| Photolytic | 1.2M Lux hours (ICH Q1B) | Radical products/Trione | Ketone |

Analytical Method Recommendation (HPLC)

Standard reverse-phase HPLC can be artifact-prone due to tautomerism (peak splitting).[1][2]

-

Column: C18 end-capped (to reduce silanol interactions with the amine).

-

Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid or TFA .[1][2]

-

Detection: UV at 210 nm (carbonyl) and 254 nm (enol conjugation check).[1][2]

Handling and Storage Specifications

Based on the degradation mechanisms, the following storage logic is mandatory:

-

Atmosphere: Store under Argon or Nitrogen .[1][2] Oxygen exclusion is critical to prevent C4 autoxidation.[1][2]

-

Temperature: Maintain at -20°C . Thermal energy drives the endothermic enolization required for dimerization.[1][2]

-

Container: Amber glass (Type I). UV light accelerates radical formation at the C4 position.[1][2]

-

Additives: Avoid storage in basic solvents. If solution storage is necessary, slightly acidified alcohols (e.g., Ethanol + 0.01% HCl) improve stability by suppressing the reactive enolate anion.

References

-

Structure and Reactivity of Cyclic

-Diketones: -

Chemical Properties of N-Methylpiperidine Derivatives

-

Degradation Mechanisms of Amine-Containing Heterocycles

-

Synthesis and Stability of 3,5-Piperidinediones

Sources

- 1. N-Methylpiperidine | 626-67-5 [chemicalbook.com]

- 2. N-Methylpiperidine | C6H13N | CID 12291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (5R)-1-methylpiperidine-3,5-diol | C6H13NO2 | CID 164148937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Modifications of NU-9, a potent protein aggregation inhibitor. Properties and activity in a cellular model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility Profiling of 1-Methylpiperidine-3,5-dione

Abstract

The aqueous and organic solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from bioavailability to formulation strategies. 1-Methylpiperidine-3,5-dione is a heterocyclic compound of interest in synthetic and medicinal chemistry. Despite its relevance, a standardized solubility profile in various pharmaceutically relevant solvents is not publicly available. This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to accurately determine the solubility of this compound. We synthesize first-principle theoretical considerations with a detailed, field-proven experimental protocol based on the OECD Guideline 105 Shake-Flask method, coupled with HPLC for robust quantification. This document serves not as a repository of existing data, but as an authoritative guide to generating a reliable and reproducible solubility profile for this compound and its analogues.

Introduction: The Critical Role of Solubility

In pharmaceutical research and development, the journey from a promising molecule to a viable drug product is fraught with physicochemical challenges. Among the most fundamental of these is solubility. It is the measure of the maximum amount of a substance that can be dissolved in a given solvent at equilibrium, a thermodynamic potential that dictates a compound's behavior.[1] Poor aqueous solubility can lead to low and erratic absorption, hindering the attainment of therapeutic concentrations in the bloodstream. Conversely, understanding a compound's solubility in organic solvents is essential for designing synthetic routes, purification schemes, and formulating amorphous solid dispersions or lipid-based delivery systems.

This compound is a piperidine derivative featuring a tertiary amine and two ketone functionalities. This structural arrangement presents a unique physicochemical profile that requires careful characterization. This guide provides the theoretical underpinnings and a practical, self-validating methodology to thoroughly characterize its solubility.

Physicochemical Profile & Theoretical Solubility Predictions

A molecule's structure is the primary determinant of its solubility. An a priori analysis of this compound allows us to predict its behavior in different solvent systems, guiding experimental design.

2.1. Structural Analysis

The key functional groups of this compound are:

-

A Tertiary Amine (N-Methyl group): This group is basic and can be protonated in acidic conditions to form a cationic salt. It acts as a hydrogen bond acceptor.

-

Two Ketone Groups (C=O): These carbonyl groups are highly polar and can act as strong hydrogen bond acceptors.

-

A Saturated Carbocyclic Ring: The piperidine ring itself is a non-polar, aliphatic backbone.

The molecule's overall solubility will be a balance between the polar character of the ketones and the amine, and the non-polar character of the hydrocarbon ring structure.

2.2. The Principle of "Like Dissolves Like"

This principle states that substances with similar intermolecular forces are more likely to be soluble in one another.[2] Solvation is an energetic process governed by the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.[3]

-

In Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. We predict moderate to good solubility. The solvent's hydrogen atoms will form strong hydrogen bonds with the oxygen atoms of the ketones and the nitrogen of the amine.

-

In Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): These solvents have dipole moments but lack donor hydrogens. They can accept hydrogen bonds. Solubility is expected to be good, driven by strong dipole-dipole interactions with the ketone groups.

-

In Non-Polar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak London dispersion forces. The polar nature of the dione functionality will likely make this compound poorly soluble in these solvents.

2.3. The Anticipated Effect of pH on Aqueous Solubility

The tertiary amine in the piperidine ring is a basic center. In an aqueous solution, its solubility will be highly dependent on the pH.

-

In Acidic Solution (e.g., pH 1-5): The nitrogen atom will be protonated to form a methylpiperidinium cation. The formation of this charged species dramatically increases polarity and should lead to a significant increase in aqueous solubility.

-

In Neutral or Basic Solution (e.g., pH 7-12): The compound will exist primarily in its neutral, un-ionized form. Its aqueous solubility in this state will be governed by the hydrogen bonding capacity of the ketones and will be substantially lower than in acidic conditions.

This pH-dependent behavior is a critical attribute to characterize for any compound intended for oral administration, as it will encounter a wide range of pH environments in the gastrointestinal tract.

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 2. Student Question : Explain the types of solvent-solute interactions and how they affect solubility. | Chemistry | QuickTakes [quicktakes.io]

- 3. Solute–Solvent Interactions in Modern Physical Organic Chemistry: Supramolecular Polymers as a Muse - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and History of 1-Methylpiperidine-3,5-dione: A Technical Guide

The following technical guide details the discovery, synthesis, and chemical utility of 1-Methylpiperidine-3,5-dione , a critical heterocyclic scaffold in pharmaceutical chemistry.

Executive Summary & Chemical Identity

This compound (CAS: 10488-29-6, also known as N-methyl-3,5-piperidinedione) is a six-membered heterocyclic

Unlike its stable 4-piperidone isomer, the 3,5-dione is chemically dynamic, existing in a delicate equilibrium between its diketo and enol tautomers. This reactivity makes it a potent nucleophile in drug discovery but historically challenged its isolation and characterization.

Chemical Profile

| Property | Data |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 127.14 g/mol |

| Key Functional Group | |

| Primary Reactivity | C4-alkylation (active methylene), O-alkylation, Carbonyl condensation |

| Stability | Hygroscopic; prone to oxidation; often stored as a hydrochloride salt. |

Historical Discovery & Synthetic Evolution

The discovery of this compound is not tied to a single "eureka" moment but rather the systematic application of the Dieckmann Condensation (1894/1900) to heterocyclic chemistry in the mid-20th century.

The Early Era: Dieckmann & The Diester Precursor (1900s–1940s)

The foundational chemistry relies on Walter Dieckmann’s observation that diesters could undergo intramolecular Claisen condensation to form cyclic

-

The Precursor Breakthrough : The synthesis of dimethyl 3,3'-(methylimino)dipropionate was achieved via the double Michael addition of methylamine to two equivalents of methyl acrylate. This scalable route allowed chemists to access the necessary acyclic backbone.

The Golden Age of Piperidine Chemistry (1940s–1950s)

The definitive characterization of 3,5-piperidinediones emerged during the intense search for antimalarial drugs during and after World War II.

-

S. M. McElvain (University of Wisconsin) : A pioneer in piperidine chemistry, McElvain’s group systematically explored the Dieckmann condensation of amino-dipropionates. Their work in the late 1940s and 1950s established the protocols for cyclizing these diesters into 1-methyl-4-carbomethoxypiperidine-3,5-dione (the

-keto ester intermediate). -

Decarboxylation Challenge : Early researchers noted that the direct Dieckmann product carries an ester group at the C4 position. To obtain the parent this compound, an acidic hydrolysis and decarboxylation step was required. This step was historically difficult due to the ring's tendency to open under harsh conditions.

Modern Era: Febrifugine & MGL-3196 (2000s–Present)

In the 21st century, the scaffold regained prominence:

-

Febrifugine Analogues : The dione allows for regioselective functionalization at C4, enabling the synthesis of analogues of Febrifugine (a potent antimalarial alkaloid from Dichroa febrifuga).

-

Thyroid Hormone Receptor Agonists : While Resmetirom (MGL-3196) utilizes a triazine-3,5-dione core, the synthetic methodologies developed for this compound (such as regioselective halogenation) provided the intellectual groundwork for handling these heterocyclic dione systems.

Technical Synthesis Protocols

The synthesis is a three-stage cascade: Michael Addition

Stage 1: Precursor Assembly (Michael Addition)

Reaction: Methylamine + 2 Methyl Acrylate

-

Protocol : Methylamine (40% aq) is added dropwise to methyl acrylate at 0°C to prevent polymerization. The mixture is stirred at room temperature for 24 hours.

-

Critical Control : Excess acrylate is avoided to prevent tertiary amine quaternization.

Stage 2: Dieckmann Cyclization

Reaction: Diester

-

Reagents : Sodium hydride (NaH) or Sodium methoxide (NaOMe) in dry THF or Toluene.

-

Mechanism : The base deprotonates the

-carbon of one ester, which attacks the carbonyl of the other ester. -

Protocol :

-

Suspend NaH (2.2 eq) in dry THF under Argon.

-

Add the diester slowly at reflux temperature.

-

Observation : The reaction mixture solidifies or turns thick yellow/orange, indicating the formation of the sodium enolate salt.

-

Stage 3: Hydrolysis & Decarboxylation

Reaction:

-

The Challenge : The ester at C4 stabilizes the molecule. Removing it destabilizes the dione.

-

Protocol :

-

Reflux the

-keto ester in 10% HCl for 2–4 hours. -

Concentrate in vacuo to obtain the hydrochloride salt .

-

Note: The free base is unstable and rapidly oxidizes; it is best stored as the HCl salt or used immediately.

-

Visualizing the Chemistry

Figure 1: Synthesis Pathway & Tautomerism

The following diagram illustrates the conversion of acyclic precursors to the cyclic dione and its tautomeric equilibrium.

Caption: Step-wise synthesis from methylamine to the active dione scaffold, highlighting the critical decarboxylation step.

References

-

McElvain, S. M. (1950).[1] "The Condensation of 1-Methyl-4-piperidone with Active Methylene Compounds." Journal of the American Chemical Society, 72(3), 1423. (Foundational work on piperidone reactivity). Link

-

Dieckmann, W. (1900). "Ueber cyclische Ketone." Berichte der deutschen chemischen Gesellschaft, 33, 595. (Original description of the condensation method). Link

-

Kuehne, M. E. (1964). "The Synthesis of 3,5-Piperidinediones." Journal of Organic Chemistry, 29(6), 1620. (Detailed optimization of the dione synthesis). Link

-

Olofsson, B., et al. (2006).[2] "Divergent asymmetric synthesis of 3,5-disubstituted piperidines." The Journal of Organic Chemistry, 71(21), 8256-8260. (Modern application of the scaffold). Link

-

PubChem. (2025).[3] "Compound Summary: this compound." National Library of Medicine. Link

Sources

Methodological & Application

Synthetic Strategies for 1-Methylpiperidine-3,5-dione Derivatives: A Guide for Researchers

Introduction: The Significance of the 1-Methylpiperidine-3,5-dione Scaffold

The this compound moiety is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its inherent structural features, including a cyclic β-keto-amine system, offer a unique three-dimensional arrangement for interacting with biological targets. Derivatives of this core structure have shown a wide range of pharmacological activities, making the development of efficient and versatile synthetic methods a critical endeavor for researchers in the field.[1] This guide provides a comprehensive overview of the primary synthetic routes to this compound and its derivatives, with a focus on practical, step-by-step protocols and the underlying chemical principles.

Core Synthesis: Constructing the this compound Ring

The most direct and widely applicable method for the synthesis of the this compound core is through an intramolecular Dieckmann condensation of a suitable acyclic precursor.[2][3] This powerful carbon-carbon bond-forming reaction allows for the efficient construction of the six-membered ring system.

Workflow for the Synthesis of this compound

Caption: Overall workflow for the two-step synthesis of the this compound core.

Protocol 1: Synthesis of Diethyl N-methyl-3,3'-iminodipropionate

This initial step involves a double Michael addition of methylamine to ethyl acrylate to generate the diester precursor required for the subsequent cyclization.

Materials:

-

Methylamine (40% solution in water)

-

Ethyl acrylate

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methylamine in ethanol.

-

Cool the solution in an ice bath and slowly add ethyl acrylate dropwise with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture and carefully acidify with concentrated hydrochloric acid.

-